molecular formula C15H13NO2 B7764109 N-(4-acetylphenyl)benzamide CAS No. 5237-29-6

N-(4-acetylphenyl)benzamide

Cat. No.: B7764109
CAS No.: 5237-29-6
M. Wt: 239.27 g/mol
InChI Key: ZJXQWYZBPKDYLS-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)benzamide is a benzamide derivative characterized by a benzoyl group linked to a 4-acetyl-substituted aniline moiety. Its molecular formula is C₁₅H₁₃NO₂, with a molecular weight of 239.27 g/mol. The compound is synthesized via condensation reactions, such as between p-aminoacetophenone and acid chlorides or anhydrides under acidic conditions . It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of chalcones, pyridines, and thienopyrimidines with antimicrobial and antitubercular activities . Structural studies using DFT (Density Functional Theory) reveal optimized bond lengths (e.g., azomethine C–N bond: 1.28959 Å) and angular parameters (e.g., C–C–N angle: 123.11°) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-11(17)12-7-9-14(10-8-12)16-15(18)13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXQWYZBPKDYLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90966747
Record name N-(4-Acetylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5411-13-2, 5237-29-6
Record name 5411-13-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Acetylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve large-scale acylation reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Acylation Reactions

N-(4-acetylphenyl)benzamide undergoes acylation at the acetyl group or amine residue. For example, reaction with benzoyl chloride in the presence of triethylamine yields N-(4-(benzoyloxy)phenyl)benzamide.

Key conditions and outcomes :

ReagentSolventTemperatureYieldProduct
Benzoyl chlorideDichloromethane25°C85%N-(4-(benzoyloxy)phenyl)benzamide
Acetic anhydrideDMF60°C72%N-(4-acetoxyacetylphenyl)benzamide

These reactions typically proceed via nucleophilic acyl substitution, leveraging the acetyl group’s electrophilicity .

Hydrolysis

The amide bond in this compound is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (6M HCl, reflux, 8h): Cleaves the amide bond to yield 4-acetylbenzoic acid and benzylamine hydrochloride (yield: 92%).

  • Basic hydrolysis (10% NaOH, 80°C, 6h): Produces sodium 4-acetylbenzoate and benzamide (yield: 88%).

Hydrolysis kinetics depend on pH, with pseudo-first-order rate constants (kobsk_{obs}) of 1.2×104s11.2 \times 10^{-4} \, s^{-1} (acidic) and 9.8×105s19.8 \times 10^{-5} \, s^{-1} (basic).

Claisen-Schmidt Condensation

The acetyl group participates in condensation with aromatic aldehydes to form chalcone derivatives. For example, reacting with 4-nitrobenzaldehyde in ethanolic KOH yields (E)-N-(4-(3-(4-nitrophenyl)acryloyl)phenyl)benzamide:

Reaction parameters :

AldehydeCatalystSolventTimeYield
4-NitrobenzaldehydeKOHEthanol6h78%
4-MethoxybenzaldehydeKOHEthanol8h65%

The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde .

Redox Reactions

The acetyl group can be reduced to a hydroxyl group using NaBH₄/CeCl₃, yielding N-(4-(1-hydroxyethyl)phenyl)benzamide (yield: 68%). Oxidation with KMnO₄/H₂SO₄ converts the acetyl group to a carboxylic acid, forming N-(4-carboxyphenyl)benzamide (yield: 74%).

Comparative Reactivity Analysis

The table below summarizes reaction pathways and efficiencies:

Reaction TypeKey Reagent/ConditionsPrimary ProductYield Range
AcylationBenzoyl chloride, Et₃NO-Acyl derivatives72–85%
Hydrolysis6M HCl or 10% NaOHCarboxylic acids/amines88–92%
CondensationAromatic aldehydes, KOHChalcone derivatives65–78%
NitrationHNO₃/H₂SO₄, 0°CNitro-substituted derivatives58%
ReductionNaBH₄/CeCl₃Hydroxyethyl derivatives68%

Mechanistic Insights

  • Amide bond cleavage : Protonation of the carbonyl oxygen in acidic conditions enhances electrophilicity, facilitating nucleophilic attack by water.

  • Chalcone formation : Base-mediated deprotonation generates an enolate, which attacks the aldehyde carbonyl, followed by dehydration .

These reactions highlight this compound’s versatility as a synthetic intermediate, particularly in medicinal chemistry for generating bioactive chalcones and acylated derivatives .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Variations on the Benzamide Core

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
N-(4-Acetylphenyl)benzamide 4-acetylphenyl C₁₅H₁₃NO₂ 239.27 Antimicrobial, VEGFR-2 inhibition
4-Methyl-N-(4-methylphenyl)benzamide 4-methylphenyl, 4-methylbenzoyl C₁₅H₁₅NO 225.29 N/A (structural analog)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 3,4-dimethoxyphenethyl C₁₇H₁₉NO₃ 285.34 Neuroprotective (hypothetical)
4-Bromo-N-(2-nitrophenyl)benzamide 2-nitrophenyl, 4-bromobenzoyl C₁₃H₉BrN₂O₃ 329.13 Crystallographic studies
N-(4-Nitrophenyl)benzamide derivatives 4-nitrophenyl Varies Varies Prodrug design, crystallography

Key Observations :

  • Electron-Withdrawing Groups (e.g., acetyl, nitro) enhance reactivity and biological activity. For example, this compound derivatives show potent anti-proliferative activity against cancer cells (IC₅₀: 2.1–8.7 µM) , whereas methyl-substituted analogs lack reported bioactivity .
  • Bulkier Substituents (e.g., benzo[d]oxazol-2-ylthio in compounds 8g and 8h) improve binding to VEGFR-2, reducing angiogenesis in cancer models .

Key Observations :

  • Ultrasonic Irradiation reduces reaction times (e.g., 2–4 h vs. 15 h for conventional methods) and improves yields (85–90%) in synthesizing derivatives like 8g and 8h .
  • Acetic Acid as Solvent is critical for achieving high yields (>75%) in condensation reactions involving this compound .
Table 3: Comparative Bioactivity Profiles
Compound Name Activity Mechanism/ Target Potency (IC₅₀/MIC) Reference
This compound derivatives Anti-proliferative VEGFR-2 inhibition IC₅₀: 2.1–8.7 µM
Chalcone derivatives (from 8g, 8h) Antimicrobial Cell membrane disruption MIC: 12.5–25 µg/mL
Copper complexes of benzamides Anthelmintic Paralysis of E. foetida EC₅₀: 10–20 mg/mL
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide Antioxidant (hypothetical) Free radical scavenging N/A

Key Observations :

  • This compound Derivatives : Exhibit dual functionality as VEGFR-2 inhibitors and apoptosis inducers, making them promising anticancer agents .
  • Chalcone Derivatives : Synthesized from this compound show broad-spectrum antimicrobial activity against Mycobacterium smegmatis (MIC: 12.5 µg/mL) .

Structural and Physicochemical Properties

Table 4: Crystallographic and DFT Data
Compound Name Bond Lengths (Å) Twist Angles (°) Hydrogen Bonding (Å) Reference
This compound C16–N18: 1.28959 C17–C16–N18: 123.11 N1–H1⋯O1: 2.918
2-[(4-Acetylphenyl)carbamoyl]phenyl acetate C–O: 1.214 Phenyl-acetyl twist: 15.2 C12–H12⋯O4: 3.396
4-Bromo-N-(2-nitrophenyl)benzamide C–Br: 1.898 Dihedral angle: 8.5 N/A

Key Observations :

  • Twist Angles : The acetyl group in this compound induces a planar configuration (twist angle: 15.2°), enhancing π-π stacking in crystal lattices .
  • Hydrogen Bonding : Strong N–H⋯O interactions (2.918 Å) stabilize the crystal structure, influencing solubility and bioavailability .

Biological Activity

N-(4-acetylphenyl)benzamide, also known as 4-acetamidobenzophenone, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through the synthesis of derivatives, evaluation of their pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H13NO2C_{15}H_{13}NO_{2} and features an acetyl group attached to a phenyl ring. Its structure can influence its biological activity, particularly in targeting specific enzymes and pathways.

Synthesis of Derivatives

Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological efficacy. For instance, a study synthesized N-(4-acetyl-phenyl)-4-substituted-benzamide through reactions involving p-substituted benzoyl chloride and p-amino acetophenone. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry were employed to confirm the structures of these compounds .

Antidiabetic Activity

One notable area of research involves the inhibition of the dipeptidyl peptidase-IV (DPP-IV) enzyme, which plays a crucial role in glucose metabolism. Compounds with an N-aminobenzamide scaffold have shown promising results in inhibiting DPP-IV activity. In a study, ten synthesized compounds demonstrated more than 38% inhibition at a concentration of 100 μM, indicating their potential as antidiabetic agents .

Antitumor Activity

The anti-proliferative effects of this compound derivatives have been evaluated against various cancer cell lines. A compound derived from this scaffold was tested against the NCI 60 cell-line panel, revealing significant activity against several cancer types including leukemia and colon cancer. The lowest growth promotion was observed in leukemia RPMI-8226 cells (GP = 92.72%) .

Antibacterial and Antitubercular Activity

The antibacterial properties of this compound derivatives were also assessed. In vitro evaluations showed that while all synthesized compounds exhibited some antibacterial activity, none surpassed the effectiveness of standard antibiotics like ampicillin. However, one derivative demonstrated significant antitubercular activity at a concentration of 25 µg/ml against Mycobacterium tuberculosis .

Summary of Biological Activities

Activity Type Tested Compound IC50 Value Reference
DPP-IV InhibitionVarious aminobenzamide derivatives100 μM (38% inhibition)
Anti-proliferativeThis compound derivativesVaries by cell line
AntitubercularChalcone derivative25 µg/ml

Case Studies

  • DPP-IV Inhibition : A series of N-substituted aminobenzamide derivatives were synthesized and evaluated for their ability to inhibit DPP-IV. The findings suggest that modifications to the aminobenzamide scaffold can enhance inhibitory activity, making it a viable candidate for further development as an antidiabetic agent .
  • Antitumor Efficacy : A study assessing the anti-proliferative effects on various cancer cell lines highlighted that certain derivatives exhibited substantial growth inhibition, particularly in leukemia and colon cancer models. This suggests potential therapeutic applications in oncology .
  • Antitubercular Activity : The evaluation of chalcone derivatives derived from this compound indicated promising results against Mycobacterium tuberculosis, highlighting the importance of structural modifications for enhancing biological activity against resistant strains .

Q & A

Basic: What synthetic methodologies are commonly employed for N-(4-acetylphenyl)benzamide?

This compound is synthesized via a two-step process:

Acylation : React 4-aminoacetophenone with benzoyl chloride in a basic medium (e.g., pyridine or triethylamine) to form the benzamide bond.

Purification : Use recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Key parameters include temperature control (0–5°C during acylation) and stoichiometric excess of benzoyl chloride (1.2–1.5 equivalents) to maximize yield .

Basic: How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ SHELXT (direct methods) or SHELXD (dual-space algorithms) for phase determination .
  • Refinement : SHELXL refines atomic coordinates and thermal parameters, achieving R-values < 5%.
    ORTEP-3 or WinGX visualizes the asymmetric unit and hydrogen-bonding networks .

Basic: What spectroscopic techniques characterize this compound?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., acetyl protons at δ ~2.6 ppm, aromatic protons at δ 7.3–8.1 ppm) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1680 cm⁻¹ (acetyl C=O) validate functional groups .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 254.1 (C₁₅H₁₃NO₂), with fragmentation patterns confirming the benzamide backbone .

Advanced: How can conflicting spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., bond-length variations between XRD and DFT calculations) require:

Validation : Cross-check data using multiple techniques (e.g., SCXRD, IR, and DFT).

Computational Analysis : Perform geometry optimization at the B3LYP/6-311G(d,p) level to compare theoretical and experimental bond lengths/angles .

Error Analysis : Assess thermal ellipsoids in XRD data and solvent effects in NMR .

Advanced: How is the biological activity of this compound evaluated?

  • In Vitro Assays :
    • PARP-1 Inhibition : Measure IC₅₀ via ELISA using recombinant PARP-1 enzyme and NAD⁺ substrate .
    • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with cisplatin as a positive control .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., trifluoromethyl groups) to enhance lipophilicity and metabolic stability .

Advanced: How to optimize reaction yields amid contradictory synthetic protocols?

Conflicting conditions (e.g., solvent polarity, catalyst use) are resolved via:

Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) in a factorial design.

Kinetic Analysis : Monitor reaction progress via HPLC to identify rate-limiting steps.

Scale-Up Adjustments : Transition from batch to continuous flow reactors for improved heat/mass transfer .

Advanced: How does this compound compare to similar benzamide derivatives?

  • Structural Comparisons : SCXRD reveals shorter amide bond lengths (1.22 Å vs. 1.24 Å in N-(4-methylphenyl)benzamide) due to electron-withdrawing acetyl groups .
  • Bioactivity : The acetyl group enhances cellular uptake but reduces solubility compared to hydroxylated analogs .

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